molecular formula C10H11ClF3NO2 B13430920 3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride

3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride

Cat. No.: B13430920
M. Wt: 269.65 g/mol
InChI Key: KEJUGUFUDOVIGV-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO. It is known for its unique structural features, which include a trifluoroethoxy group attached to a phenacylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride typically involves the reaction of 3-(2,2,2-Trifluoroethoxy)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 3-(2,2,2-Trifluoroethoxy)benzaldehyde
  • 3-(2,2,2-Trifluoroethoxy)phenol

Uniqueness

Compared to similar compounds, 3-(2,2,2-Trifluoroethoxy)phenacylamine hydrochloride stands out due to its unique combination of a trifluoroethoxy group and a phenacylamine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

2-amino-1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)6-16-8-3-1-2-7(4-8)9(15)5-14;/h1-4H,5-6,14H2;1H

InChI Key

KEJUGUFUDOVIGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)C(=O)CN.Cl

Origin of Product

United States

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